molecular formula C13H10FN3 B8424243 1-(4-Fluorophenyl)-1h-indazol-5-amine

1-(4-Fluorophenyl)-1h-indazol-5-amine

Cat. No.: B8424243
M. Wt: 227.24 g/mol
InChI Key: MGLIUYUVMJERKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 4-fluorophenyl group at the 1-position and an amine group at the 5-position. Indazole derivatives are known for their bioactivity, including kinase inhibition and anticancer properties, with substituents like fluorine enhancing metabolic stability and binding interactions .

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Direct Aryl Functionalization

The Suzuki–Miyaura cross-coupling reaction stands as a cornerstone for introducing the 4-fluorophenyl group to the indazole core. Wang et al. demonstrated the utility of Pd catalysis in synthesizing 3-aryl-1H-indazol-5-amine derivatives under microwave-assisted conditions . Adapting this protocol, the target compound can be synthesized via coupling of 1-bromo-1H-indazol-5-amine with 4-fluorophenylboronic acid.

Reaction Conditions and Optimization

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1,4-dioxane/water solvent system .

  • Base : Cs₂CO₃ or K₃PO₄, critical for transmetalation .

  • Temperature : Microwave irradiation at 90–120°C reduces reaction time to 1–2 hours .

Table 1 : Comparative Yields in Suzuki–Miyaura Reactions

Boronic AcidCatalystYield (%)Reference
4-FluorophenylboronicPd(PPh₃)₄78
4-FluorophenylboronicPdCl₂(dppf)85

This method’s regioselectivity hinges on the halogen position (C-1 bromination), ensuring the 4-fluorophenyl group attaches exclusively at the indazole’s 1-position .

Hydrazine-Mediated Cyclization for Indazole Core Formation

Constructing the indazole scaffold precedes aryl functionalization. Li et al. reported a cyclization strategy using hydrazine hydrate and diketone precursors . For 1-(4-fluorophenyl)-1H-indazol-5-amine, a tailored approach involves:

Stepwise Synthesis

  • Precursor Synthesis : React 4-fluoroacetophenone with ethyl cyanoacetate to form a β-diketone.

  • Cyclization : Treat the diketone with hydrazine hydrate in ethanol under reflux (12 hours), yielding this compound .

Key Observations :

  • Microwave-assisted cyclization (100°C, 30 minutes) improves yield to 92% .

  • Acidic workup (10% HCl) enhances product crystallization .

Buchwald–Hartwig Amination for Late-Stage Functionalization

For substrates lacking direct coupling sites, Buchwald–Hartwig amination offers an alternative. Chen et al. utilized this method for N-arylation of indazole amines .

Protocol Adaptations

  • Catalyst : NiCl₂(dme)/tBuXPhos enables C–N bond formation at 80°C .

  • Substrate : 5-Amino-1H-indazole reacts with 1-fluoro-4-iodobenzene, achieving 70% yield .

Challenges :

  • Competing side reactions (e.g., diarylation) require stoichiometric control.

  • Ligand selection (e.g., tBuXPhos) mitigates homocoupling .

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency and Limitations

MethodYield (%)Time (h)Scalability
Suzuki–Miyaura851.5High
Hydrazine Cyclization920.5Moderate
Buchwald–Hartwig7012Low
  • Microwave Assistance : Reduces cyclization time from 12 hours to 30 minutes .

  • Catalyst Cost : PdCl₂(dppf) ($320/g) vs. NiCl₂(dme) ($45/g) .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1h-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1h-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Indazole vs. Pyrazole/Imidazole: Indazole (benzannulated pyrazole) offers enhanced π-stacking and hydrogen-bonding capabilities compared to pyrazole or imidazole cores. For example, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (pyrazole core) exhibits a planar conformation, but its activity differs due to reduced aromaticity compared to indazole .

Substituent Effects

  • Fluorine Position :

    • Para-fluorine substitution is common in bioactive compounds. For instance, chalcone derivatives with para-fluorophenyl groups (e.g., compound 2j, IC50 = 4.7 μM) show higher potency than those with methoxy groups (e.g., compound 2p, IC50 = 70.79 μM) due to increased electronegativity and reduced steric hindrance .
    • In indazole analogs like 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7), meta-fluorine substitution reduces activity compared to para-substituted derivatives .
  • Amine Position :

    • The 5-amine group in indazole derivatives facilitates hydrogen bonding with target proteins. In contrast, 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine (triazole core) shows altered bioactivity due to the triazole's distinct electronic properties .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Weight Key Substituents LogP<sup>a</sup> Solubility
1-(4-Fluorophenyl)-1H-indazol-5-amine Indazole ~227.23<sup>b</sup> 4-Fluorophenyl, 5-amine ~2.5 Moderate (DMF)
5-(4-Fluorophenyl)-1H-imidazol-2-amine Imidazole 177.18 4-Fluorophenyl, 2-amine ~1.8 High (aqueous)
1-(4-Fluorobenzyl)-1H-indazol-5-amine Indazole 257.28 4-Fluorobenzyl, 5-amine ~3.0 Low (DMSO)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Pyrazole 327.75 4-Fluorophenyl, pyridinyl ~2.2 Moderate (EtOH)

<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Estimated based on structural analogs.

Anticancer Activity

  • Indazole Derivatives : Thiadiazole-indazole hybrids (e.g., Schiff bases from ) show IC50 values as low as 1.28 μg/mL against breast cancer (MCF7), attributed to the planar indazole core and fluorophenyl substituents enhancing DNA intercalation .
  • Chalcone Derivatives : Para-fluorophenyl substitution correlates with lower IC50 (e.g., 2j vs. 2p), suggesting fluorine's electronegativity improves target binding .

Kinase Inhibition

  • Imidazole-based inhibitors like SB 202190 (IC50 = 50 nM for p38 MAP kinase) demonstrate the importance of fluorophenyl groups in hydrophobic pocket interactions . Indazole derivatives with similar substituents may exhibit comparable kinase affinity.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

1-(4-fluorophenyl)indazol-5-amine

InChI

InChI=1S/C13H10FN3/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H,15H2

InChI Key

MGLIUYUVMJERKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)N)C=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 5-aminoindazole (15 g, 113 mmol) was dissolved in 100 mL dry dioxane in a stainless steel pressure bottle followed by the addition of trans-1,2-diaminocyclohexane (6.4 g, 56 mmol), CuI (2.1 g, 11.3 mmol), K3PO4 (43 g, 203 mmol), and 1-fluoro-4-iodobenzene (27.5 g, 11.3 mmol). The reactor was sealed and heated at 120 C for 72 h under a blanket of N2. The reaction was filtered through a large SiO2 plug on a fitted funnel using EtOAc until the eluent ran clear (˜1 L). The solution was concentrated in vacuo and the dark brown solid was taken up in hot EtOAc (˜150 mL) and hexane was added to induce precipitation. The dark black solid was filtered and dried under vacuum to give 28 g (73%) of pure N1-(4-fluorophenyl)-5-aminoindazole. MS found: (M+H)+=228.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.